Lipophilicity: logP vs. Key Analogs
The 5-methoxy substituent confers a distinct lipophilicity profile compared to unsubstituted and positionally isomeric analogs. The computed logP of 5-Methoxy-1-methyl-1H-indazol-3-amine is 1.0278 . This represents a decrease in lipophilicity relative to 1-methyl-1H-indazol-3-amine (logP = 1.1555 to 1.2) and a significant reduction compared to the 5-fluoro analog (logP = 1.8758) . In contrast, the 6-methoxy isomer exhibits a comparable logP of 1.1641 .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | logP = 1.0278 |
| Comparator Or Baseline | 1-Methyl-1H-indazol-3-amine (logP = 1.1555-1.2); 5-Fluoro-1-methyl-1H-indazol-3-amine (logP = 1.8758); 6-Methoxy-1-methyl-1H-indazol-3-amine (logP = 1.1641) |
| Quantified Difference | ΔlogP = -0.13 to -0.17 vs. unsubstituted; ΔlogP = -0.85 vs. 5-fluoro; ΔlogP = -0.14 vs. 6-methoxy |
| Conditions | Computed logP values from ChemBase, Chemsrc, and ChemScene databases (standard prediction models). |
Why This Matters
Lower logP indicates improved aqueous solubility and potentially reduced non-specific binding, critical for assay development and in vivo pharmacokinetic properties.
